molecular formula C12H10N4 B12824655 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine

Cat. No.: B12824655
M. Wt: 210.23 g/mol
InChI Key: ACYFACXTNUGUIX-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine is a heterocyclic compound that features a pyridine ring fused to a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine typically involves the condensation of 2-aminopyridine with various substituted benzaldehydes under acidic or basic conditions. The reaction is often catalyzed by transition metals such as copper or palladium, which facilitate the formation of the imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products: The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different physical and chemical properties .

Scientific Research Applications

1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-6-amine stands out due to its unique combination of a pyridine ring and a benzimidazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

3-pyridin-4-ylbenzimidazol-5-amine

InChI

InChI=1S/C12H10N4/c13-9-1-2-11-12(7-9)16(8-15-11)10-3-5-14-6-4-10/h1-8H,13H2

InChI Key

ACYFACXTNUGUIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N(C=N2)C3=CC=NC=C3

Origin of Product

United States

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